
2-Iodo-3-phenylprop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-3-phenylprop-2-enal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of an iodine atom attached to the second carbon of a 3-phenylprop-2-enal structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-phenylprop-2-enal typically involves the iodination of cinnamaldehyde (3-phenylprop-2-enal). One common method includes the use of iodine and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-3-phenylprop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the aldehyde group.
Substitution: Nucleophiles such as sodium azide (NaN₃) can be used to replace the iodine atom.
Major Products Formed
Oxidation: 3-Phenylprop-2-enoic acid.
Reduction: 3-Phenylprop-2-en-1-ol.
Substitution: 2-Azido-3-phenylprop-2-enal.
Aplicaciones Científicas De Investigación
2-Iodo-3-phenylprop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Iodo-3-phenylprop-2-enal involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the aldehyde group play crucial roles in its reactivity. For example, the compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function .
Comparación Con Compuestos Similares
Similar Compounds
Cinnamaldehyde (3-phenylprop-2-enal): The parent compound without the iodine substitution.
2-Bromo-3-phenylprop-2-enal: Similar structure with a bromine atom instead of iodine.
3-Phenylprop-2-en-1-ol: The reduced form of cinnamaldehyde.
Uniqueness
2-Iodo-3-phenylprop-2-enal is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The iodine atom can participate in halogen bonding and other interactions that are not possible with other halogens or hydrogen .
Propiedades
Número CAS |
116544-98-0 |
|---|---|
Fórmula molecular |
C9H7IO |
Peso molecular |
258.06 g/mol |
Nombre IUPAC |
2-iodo-3-phenylprop-2-enal |
InChI |
InChI=1S/C9H7IO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H |
Clave InChI |
YDHHTAMDNJQDLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C(C=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


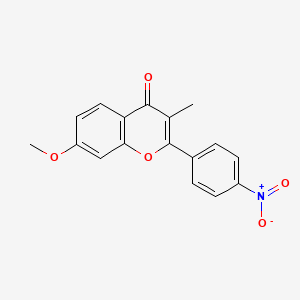

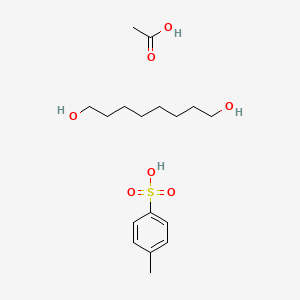
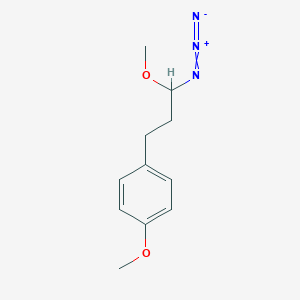
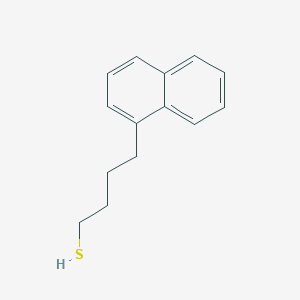
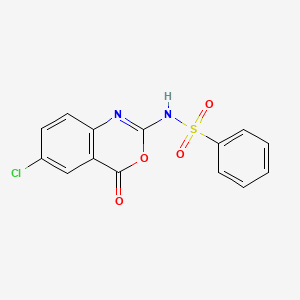
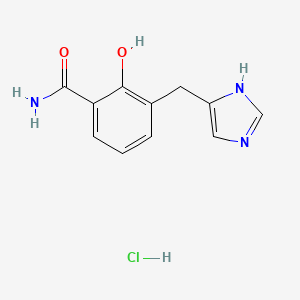
![Trichloro[11-(4-methoxyphenoxy)undecyl]silane](/img/structure/B14287195.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate](/img/structure/B14287207.png)
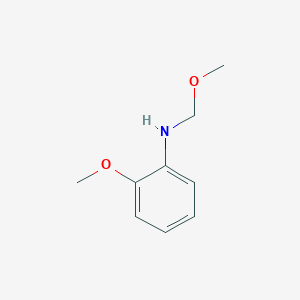
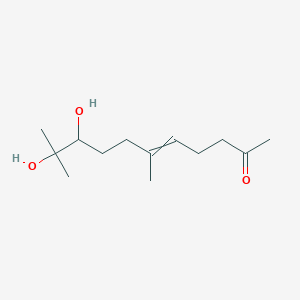
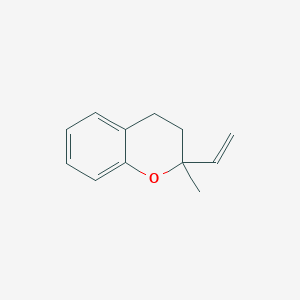
![Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate](/img/structure/B14287230.png)
